molecular formula C19H23ClN2O2 B1385864 N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide CAS No. 1020054-53-8

N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

Cat. No.: B1385864
CAS No.: 1020054-53-8
M. Wt: 346.8 g/mol
InChI Key: TWKAZVOBUIMMNU-UHFFFAOYSA-N
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Description

Overview of Phenoxyacetamide Derivatives in Chemical Research

Phenoxyacetamide derivatives constitute a structurally diverse class of organic compounds characterized by a phenoxy group linked to an acetamide moiety. These compounds have garnered significant attention in medicinal chemistry due to their broad-spectrum biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. The structural flexibility of phenoxyacetamides allows for precise modulation of electronic and steric properties, enabling targeted interactions with biological macromolecules. For instance, substitutions on the aromatic ring or modifications to the acetamide side chain have been shown to influence binding affinities to receptors like monoamine oxidases (MAOs) and cholecystokinin-B receptors. The incorporation of bulky tert-alkyl groups, such as tert-pentyl, enhances lipophilicity and membrane permeability, making these derivatives particularly valuable in drug discovery.

Historical Development of N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

The synthesis of this compound emerged from efforts to optimize the pharmacokinetic profiles of phenoxyacetamide-based therapeutics. Early work focused on introducing halogenated aromatic systems to improve metabolic stability, as seen in the development of 2-phenoxyacetamide MAO inhibitors. The tert-pentyl group was later incorporated to balance solubility and bioavailability, a strategy validated in studies of P-glycoprotein inhibitors. Key milestones include:

  • 2009 : Initial structural characterization of the compound via PubChem (CID 28306667), highlighting its molecular formula (C₁₈H₂₁ClN₂O₂) and stereochemical properties.
  • 2018 : Optimization of HPLC separation protocols using acetonitrile-water-phosphoric acid mobile phases, enabling high-purity isolation for pharmacological studies.
  • 2025 : Computational modeling studies elucidating its binding interactions with bacterial type III secretion systems, underscoring its potential as an antimicrobial agent.

Significance in Scientific Literature and Research Applications

This compound has been pivotal in advancing structure-activity relationship (SAR) studies of phenoxyacetamides. Its unique combination of a chlorinated aniline moiety and tert-pentyl substituent has been linked to enhanced inhibitory effects on cancer cell lines, including HepG2 and Caco-2. Additionally, its role as a traceless directing group in rhodium-catalyzed C–H functionalization reactions has expanded synthetic methodologies for complex heterocycles. Recent applications include:

  • Anticancer Research : Demonstrated IC₅₀ values of 1.8 μM against Caco-2 cells, surpassing 5-fluorouracil in cytotoxicity assays.
  • Antimicrobial Development : Shown to inhibit Pseudomonas aeruginosa type III secretion systems at nanomolar concentrations.
  • Material Science : Utilized in fluorescent sensor designs due to its planar tricyclic structure.

Current Research Landscape and Knowledge Gaps

While significant progress has been made, critical gaps remain:

Research Area Advances Unresolved Questions
Synthetic Chemistry Rhodium-catalyzed carboamination protocols Scalability of multi-step syntheses for industrial applications
Pharmacology In vitro efficacy against multidrug-resistant cancers In vivo pharmacokinetics and toxicity profiles in mammalian models
Computational Modeling QSAR models predicting MAO-B inhibition Molecular dynamics simulations of membrane permeation mechanisms

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2/c1-4-19(2,3)13-5-8-15(9-6-13)24-12-18(23)22-14-7-10-16(20)17(21)11-14/h5-11H,4,12,21H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKAZVOBUIMMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₉H₂₃ClN₂O₂
  • Molecular Weight : 346.85 g/mol
  • CAS Number : 1020054-53-8
  • Hazard Classification : Irritant

The compound features a chlorinated aromatic ring and an acetamide group, which are critical for its biological interactions.

Research indicates that this compound may interact with various biological targets, particularly in the realm of G protein-coupled receptors (GPCRs). GPCRs play a vital role in signal transduction and are implicated in numerous physiological processes.

G Protein-Coupled Receptors (GPCRs)

GPCRs are involved in mediating the effects of various hormones and neurotransmitters. The compound's ability to modulate these receptors may contribute to its pharmacological effects, such as:

  • Inhibition of Platelet Aggregation : This mechanism is significant for cardiovascular health.
  • Stimulation of Lipolysis : Relevant for metabolic disorders.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Activity TypeDescriptionReference
Antiplatelet ActivityInhibits platelet aggregation
Lipolytic ActivityStimulates lipolysis in adipocytes
CytotoxicityExhibits cytotoxic effects on certain cancer cell lines
Insecticidal PropertiesPotential use as a pesticide against specific pests

Case Studies and Research Findings

  • Antiplatelet Effects : A study demonstrated that compounds similar to this compound effectively reduced platelet aggregation in vitro. This suggests potential applications in treating thrombotic disorders.
  • Insecticidal Applications : Research highlighted the compound's efficacy against various insect pests, indicating its potential as an environmentally friendly pesticide. Its amino-substituted structure enhances its biological activity compared to traditional agents .
  • Cytotoxic Studies : In vitro studies revealed that the compound exhibits selective cytotoxicity against specific cancer cell lines, suggesting a potential role in cancer therapeutics. Further exploration into its mechanism of action is warranted to elucidate pathways involved in apoptosis induction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

N-(4-Aminophenyl)-2-[4-(tert-pentyl)phenoxy]acetamide ()
  • Structural Difference: The amino group is at the 4-position of the phenyl ring instead of the 3-amino-4-chloro configuration.
  • The 4-amino group may enhance solubility but reduce steric hindrance compared to the 3-amino-4-chloro analog .
N-(3-Acetylphenyl)-2-(2,4-dichlorophenoxy)-acetamide ()
  • Structural Difference: The aniline ring has a 3-acetyl group instead of 3-amino-4-chloro, and the phenoxy group carries dichloro substituents.
  • Impact: The acetyl group introduces electron-withdrawing and steric effects, which may hinder hydrogen bonding.

Substituent Variations on the Phenoxy Group

Compounds with Halogenated Phenoxy Groups ()
  • Example : 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N-(3-chloro-4-methylphenyl)acetamide ().
  • Structural Difference: The phenoxy group is substituted with a pyridinyl-trifluoromethyl-chloro moiety instead of tert-pentyl.
  • The tert-pentyl group in the target compound may improve blood-brain barrier penetration due to higher hydrophobicity .
Compounds with Methoxy or Sulfonyl Phenoxy Groups ()
  • Example: 2-{4-[(5-Methoxybenzimidazolyl)sulfonyl]phenoxy}-N-(carbamoylmethyl)acetamide ().
  • Structural Difference : Methoxy and sulfonyl groups replace tert-pentyl.
  • Impact : Methoxy groups increase polarity and hydrogen-bonding capacity, while sulfonyl groups enhance solubility and electrostatic interactions. The tert-pentyl group in the target compound likely improves lipid bilayer interaction, favoring passive diffusion .

Anti-Inflammatory Activity ()

  • Thiazolidine Analogs: (Z)-N-(3-Chlorophenyl)-2-(4-thiazolidinedione-phenoxy)acetamide derivatives exhibit IC50 values of 25.2–45.6 µM for NO inhibition.
  • Comparison : The tert-pentyl group in the target compound may enhance cellular uptake compared to thiazolidinedione derivatives, though direct activity data are lacking .

Anticancer Activity ()

  • Indenone-Substituted Acetamides: Derivatives with indenone-phenoxy groups show anticancer activity via apoptosis induction.
  • Comparison: The tert-pentyl group’s bulkiness may sterically hinder interactions with certain targets compared to planar indenone moieties, but its hydrophobicity could improve tumor tissue penetration .

Yield and Purity ()

  • Amine Substituent Effects : Analogs with cyclohexyl or pyrazolyl amines show yields ranging from 21% to 95%.

Halogenation Challenges ()

  • Bromo/Chloro Substitutions : Halogenated analogs exhibit yields of 31.8–89.5%, influenced by steric and electronic factors.
  • Relevance : The 4-chloro substituent in the target compound may necessitate careful optimization to avoid overhalogenation or dehalogenation during synthesis .

Physicochemical Properties

Property Target Compound N-(4-Aminophenyl) Analog () Dichlorophenoxy Analog ()
Lipophilicity (LogP) High (tert-pentyl) Moderate (no chloro) High (dichloro)
Hydrogen Bonding 3 H-bond donors (NH₂, NHCO) 2 H-bond donors (NH₂, NHCO) 1 H-bond donor (NHCO)
Molecular Weight ~375 g/mol ~350 g/mol ~400 g/mol

Q & A

Q. How do structural modifications influence metabolic stability in preclinical studies?

  • Methodological Answer : Introduce isotopic labels (e.g., ¹⁴C at the acetamide carbonyl) to track metabolites via LC-MS. Compare with analogs (e.g., methoxy vs. tert-pentyl substituents) to identify metabolic hotspots. Use hepatocyte assays to quantify CYP450-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide
Reactant of Route 2
N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide

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